5-Phenylthiophene-3-carbaldehyde
Overview
Description
5-Phenylthiophene-3-carbaldehyde is a chemical compound with the CAS Number: 38115-12-7 . It has a molecular weight of 188.25 and is typically in powder form . The IUPAC name for this compound is 5-phenyl-3-thiophenecarbaldehyde .
Synthesis Analysis
The synthesis of 5-Phenylthiophene-3-carbaldehyde can be achieved through various methods. One such method involves the reaction of thiophene-3-carbaldehyde with an acetophenone derivative in an absolute ethanol solution containing potassium hydroxide .Molecular Structure Analysis
The molecular structure of 5-Phenylthiophene-3-carbaldehyde can be represented by the InChI code: 1S/C11H8OS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-8H . The key for this InChI code is MRQNPSAUIRGUSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Phenylthiophene-3-carbaldehyde is a powder at room temperature . It has a melting point of 69-70 degrees Celsius .Scientific Research Applications
Chemical Synthesis
5-Phenylthiophene-3-carbaldehyde is used in chemical synthesis . It’s a compound with a molecular weight of 188.25 and a melting point of 69-70°C .
Synthesis of Heteroaryl Chalcones
This compound is used in the synthesis of heteroaryl chalcones . These are compounds with long conjugated π systems, which lead to high mobility of the electron density . The presence of appropriate terminal electron donor or acceptor groups on aromatic rings can enhance the asymmetric electron distribution in either or both ground and excited electron states leading to large molecular hyperpolarizabilities and good crystallizability .
Biological Research
Heteroaryl chalcones, which can be synthesized using 5-Phenylthiophene-3-carbaldehyde, have been found to have various biological properties . They contain the reactive ketoethylenic group (–CO–CH=CH–), which increases the scope for synthesis of various heterocyclic compounds .
Spectroscopic Studies
5-Phenylthiophene-3-carbaldehyde is used in spectroscopic studies . The structures of chalcones synthesized using this compound have been established using spectroscopic techniques .
Crystallographic Studies
This compound is used in crystallographic studies . The geometrical features and the underlying intermolecular interactions that determine the packing in the crystalline lattice of heteroaryl chalcones synthesized using 5-Phenylthiophene-3-carbaldehyde have been studied .
Medicinal Chemistry
Thiophene-based analogs, such as 5-Phenylthiophene-3-carbaldehyde, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-phenylthiophene-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNPSAUIRGUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CS2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38115-12-7 | |
Record name | 5-phenylthiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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